{3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex heterocyclic compound that incorporates furan, thiophene, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with a triazole ring. The reaction conditions often involve the use of catalysts such as manganese (III) acetate and oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the triazole ring can yield various amine derivatives.
Scientific Research Applications
3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes
Mechanism of Action
The mechanism of action of 3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Di(thiophen-2-yl)furan-3-carbonitrile: A similar compound with thiophene and furan rings, used in electrochromic applications.
Dithieno[3,2-b2′,3′-d]thiophene:
Uniqueness
3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,2,4-TRIAZOL-5-AMINE is unique due to its combination of furan, thiophene, and triazole rings, which confer distinct electronic and structural properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H20N4O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H20N4O5S/c1-27-16-10-13(11-17(28-2)18(16)29-3)20(26)25-21(22-12-14-6-5-9-31-14)23-19(24-25)15-7-4-8-30-15/h4-11H,12H2,1-3H3,(H,22,23,24) |
InChI Key |
HKHIRSCZKHHLBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4 |
Origin of Product |
United States |
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